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5,5,5-Trifluoro-DL-leucine - 2792-72-5

5,5,5-Trifluoro-DL-leucine

Catalog Number: EVT-299689
CAS Number: 2792-72-5
Molecular Formula: C6H10F3NO2
Molecular Weight: 185.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,5,5-Trifluoro-DL-leucine is a fluorinated analog of the essential amino acid L-leucine. [, , , , , , ] It acts as a leucine analog, interfering with leucine metabolism and function within cells. [, , , , , , ] This compound is primarily used as a research tool in microbiology and genetics for selecting and identifying specific yeast strains with altered leucine metabolism. [, , , , , , ]

Leucine

Relevance: Leucine is structurally related to 5,5,5-Trifluoro-DL-leucine, with the latter acting as a leucine analog. [, , , , , , , ] This structural similarity enables 5,5,5-Trifluoro-DL-leucine to interfere with leucine biosynthesis, leading to the selection of yeast mutants with altered α-isopropylmalate synthase activity and subsequently, altered flavor profiles. [, , , ] These mutants often exhibit resistance to 5,5,5-Trifluoro-DL-leucine and overproduce isoamyl alcohol, a precursor to the desirable flavor compound isoamyl acetate. [, , ]

Isoamyl Alcohol

Compound Description: Isoamyl alcohol, also known as 3-methyl-1-butanol, is a higher alcohol that contributes to the fruity aroma and flavor profile of fermented beverages like sake and beer. [, , , ] It is a significant by-product of yeast fermentation, particularly in leucine metabolism.

Relevance: Isoamyl alcohol production is directly linked to the activity of α-isopropylmalate synthase, the enzyme targeted by 5,5,5-Trifluoro-DL-leucine. [, , , ] Yeast mutants resistant to 5,5,5-Trifluoro-DL-leucine often show increased production of isoamyl alcohol due to alterations in α-isopropylmalate synthase regulation, leading to the accumulation of this flavor compound. [, , , ]

Isoamyl Acetate

Compound Description: Isoamyl acetate is an ester known for its characteristic banana-like aroma. It is a significant contributor to the fruity and floral notes found in fermented beverages like sake and beer. [, , , ]

Relevance: Isoamyl acetate is synthesized in yeast from isoamyl alcohol, which is directly affected by 5,5,5-Trifluoro-DL-leucine resistance. [, , ] Yeast mutants selected for resistance to 5,5,5-Trifluoro-DL-leucine often exhibit increased production of both isoamyl alcohol and its ester derivative, isoamyl acetate. [, , ] This overproduction enhances the fruity flavor profile of fermented products.

α-Ketoisocaproate

Compound Description: α-Ketoisocaproate is an intermediate in the leucine biosynthesis pathway. It is the precursor molecule from which isoamyl alcohol is derived in yeast. []

Relevance: α-Ketoisocaproate sits at the branch point in the leucine biosynthesis pathway where isoamyl alcohol production diverges. [] When 5,5,5-Trifluoro-DL-leucine disrupts normal feedback inhibition of α-isopropylmalate synthase, the flux through the pathway can be altered, potentially leading to the accumulation of α-ketoisocaproate and subsequently, increased isoamyl alcohol production. []

α-Isopropylmalate

Relevance: α-Isopropylmalate is the product of the enzyme α-isopropylmalate synthase, which is the primary target of 5,5,5-Trifluoro-DL-leucine. [, , , ] Mutations in α-isopropylmalate synthase that confer resistance to 5,5,5-Trifluoro-DL-leucine can alter the flux of α-isopropylmalate through the leucine pathway, impacting the production of downstream metabolites, including isoamyl alcohol.

Cerulenin

Relevance: Although structurally unrelated to 5,5,5-Trifluoro-DL-leucine, cerulenin is used as a selection marker in conjunction with 5,5,5-Trifluoro-DL-leucine for isolating yeast strains with desirable characteristics for cachaça production. [] This combined selection targets strains with enhanced production of both isoamyl alcohol (influenced by 5,5,5-Trifluoro-DL-leucine) and caproic acid (influenced by cerulenin) for a more complex and desirable flavor profile. []

Caproic Acid

Compound Description: Caproic acid, also known as hexanoic acid, is a fatty acid that contributes to the aroma of cachaça, a Brazilian sugarcane spirit. []

Relevance: While not directly related to the leucine pathway targeted by 5,5,5-Trifluoro-DL-leucine, caproic acid is relevant in the context of selecting yeast strains for specific flavor profiles. [] Research has explored the use of both cerulenin resistance (linked to caproic acid production) and 5,5,5-Trifluoro-DL-leucine resistance (linked to isoamyl alcohol production) as selection criteria for identifying yeast strains with desirable characteristics for cachaça fermentation. []

Overview

5,5,5-Trifluoro-DL-leucine is a fluorinated analog of the amino acid leucine, characterized by the presence of a trifluoromethyl group attached to the carbon backbone. This modification imparts unique properties to the compound, making it an important subject of study in biochemical and pharmaceutical research. The compound is typically utilized in peptide synthesis and various scientific applications due to its ability to enhance the stability and functionality of peptides.

Source

The compound is synthesized from leucine, a naturally occurring amino acid. The introduction of the trifluoromethyl group can be achieved through various chemical methods involving fluorinating agents. The compound is commercially available from several chemical suppliers, including BenchChem and MedChemExpress .

Classification

5,5,5-Trifluoro-DL-leucine is classified as a fluorinated amino acid. It belongs to the category of modified amino acids that are used in peptide synthesis and other biochemical applications. Its unique structure allows it to participate in various chemical reactions, making it valuable for research in protein engineering and drug development.

Synthesis Analysis

Methods

The synthesis of 5,5,5-Trifluoro-DL-leucine typically involves:

  • Direct Fluorination: This method uses reagents such as trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group directly onto the leucine molecule.
  • Substitution Reactions: Starting from a suitable leucine derivative, nucleophilic substitution can be employed to replace hydrogen atoms with fluorine atoms.

Technical Details

The synthesis process may vary based on the desired purity and yield. Industrial production often utilizes optimized conditions such as batch processing or continuous flow techniques to enhance efficiency and scalability.

Molecular Structure Analysis

Structure

The molecular structure of 5,5,5-Trifluoro-DL-leucine consists of a leucine backbone with a trifluoromethyl group attached to the fifth carbon atom. This modification alters the electronic properties of the molecule, affecting its interactions with other biological molecules.

Data

  • Molecular Formula: C6_{6}H8_{8}F3_{3}N1_{1}O2_{2}
  • Molecular Weight: Approximately 195.13 g/mol
  • CAS Registry Number: 2792-72-5 .
Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-DL-leucine can undergo several types of chemical reactions:

  • Oxidation: Conversion to oxo derivatives.
  • Reduction: Reduction of the trifluoromethyl group to yield methylated derivatives.
  • Substitution: The trifluoromethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of nucleophiles during substitution reactions can lead to various substituted derivatives depending on reaction conditions.

Mechanism of Action

Process

The mechanism of action for 5,5,5-Trifluoro-DL-leucine primarily involves its incorporation into peptides during synthesis. As an analog of leucine, it can replace natural leucine residues in proteins.

Biochemical Pathways

Incorporating this compound into proteins can alter their structure and function, potentially influencing cellular processes such as signaling pathways and enzymatic activity. The presence of fluorinated groups enhances thermal stability and resistance to proteolytic degradation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide
  • Melting Point: Not extensively documented but expected to be higher than that of non-fluorinated leucine due to increased molecular interactions.

Chemical Properties

Applications

Scientific Uses

5,5,5-Trifluoro-DL-leucine is utilized in various scientific fields:

  • Peptide Synthesis: It is employed in creating fluorinated peptides that exhibit enhanced stability and altered biological activity.
  • Drug Development: Its properties make it suitable for designing pharmaceuticals with improved efficacy.
  • Biochemical Research: Used in studies exploring protein structure-function relationships and enzyme activity modulation due to its incorporation into proteins .

This compound represents a significant advancement in synthetic biology and medicinal chemistry, providing researchers with tools for developing novel therapeutic agents.

Properties

CAS Number

2792-72-5

Product Name

5,5,5-Trifluoro-DL-leucine

IUPAC Name

2-amino-5,5,5-trifluoro-4-methylpentanoic acid

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)

InChI Key

XFGVJLGVINCWDP-UHFFFAOYSA-N

SMILES

CC(CC(C(=O)O)N)C(F)(F)F

Synonyms

5',5',5'-trifluoro-DL-leucine
5',5',5'-trifluoroleucine
5',5',5'-trifluoroleucine, (DL)-isomer
5',5',5'-trifluoroleucine, (L)-isome

Canonical SMILES

CC(CC(C(=O)O)N)C(F)(F)F

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